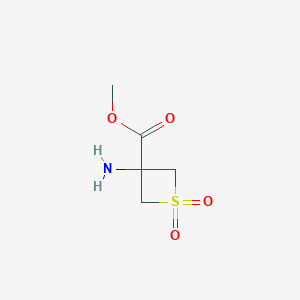
Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate is a heterocyclic compound featuring a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1,1-dioxo-thietane-3-carboxylate typically involves the reaction of appropriate thietane precursors with methylating agents. One common method includes the reaction of 3-amino-1,1-dioxo-thietane with methyl chloroformate under basic conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the amino group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-1,1-dioxo-thietane-3-carboxylate involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form covalent bonds with biological molecules, potentially disrupting their function. Additionally, the amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-1,1-dioxo-thiolane-3-carboxylate: Similar structure but with a five-membered ring.
Methyl 3-amino-1,1-dioxo-thiophene-3-carboxylate: Contains a thiophene ring instead of a thietane ring.
Uniqueness
Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate is unique due to its four-membered thietane ring, which imparts distinct chemical and biological properties compared to its five-membered and six-membered ring analogs
Biological Activity
Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a thietane ring, which is a four-membered heterocycle containing sulfur. The presence of the amino group and the dioxo functional groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds, while the sulfone group can engage in diverse chemical interactions. This interaction profile allows the compound to modulate enzyme activities and influence metabolic pathways involving sulfur-containing compounds .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic processes. For instance, studies have shown that thietane derivatives can inhibit enzymes related to bacterial virulence factors, such as the Type III secretion system (T3SS) in Gram-negative pathogens . This inhibition can lead to reduced pathogenicity and offers a potential therapeutic avenue for treating bacterial infections.
Antimicrobial Properties
Thietane derivatives, including this compound, have been evaluated for their antimicrobial properties. A study demonstrated that certain thietanes exhibit significant antibacterial activity against various strains of bacteria. This activity is likely due to their ability to disrupt bacterial cell functions or inhibit essential metabolic pathways .
Research Findings and Case Studies
A review of the literature reveals several key findings regarding the biological activity of this compound:
Properties
Molecular Formula |
C5H9NO4S |
|---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
methyl 3-amino-1,1-dioxothietane-3-carboxylate |
InChI |
InChI=1S/C5H9NO4S/c1-10-4(7)5(6)2-11(8,9)3-5/h2-3,6H2,1H3 |
InChI Key |
FJLZQDNQDBVTKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CS(=O)(=O)C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















